N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine
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Overview
Description
N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine is a chemical compound with the molecular formula C16H24N2O4 and a molecular weight of 308.37 . It is used as a reactant to prepare perylene monoimide-based dyes for dye-sensitized solar cell applications and as a starting material to synthesize covalent organic frameworks, which are used as proton exchange membranes for hydrogen fuel cell applications .
Molecular Structure Analysis
The molecular structure of N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine consists of a benzene ring with two amine groups that are protected by tert-butoxycarbonyl groups . This structure contributes to its reactivity and its uses in various applications.Scientific Research Applications
Comprehensive Analysis of “N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine”
Guanylation of Aryl Amines: “N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine” can be used as a reagent for the guanylation of aryl amines. This process is catalyzed by lanthanum amides and is crucial in the synthesis of various organic compounds .
Synthesis of Dichloroimidazolidine-4,5-dione: This compound reacts with oxalyl chloride to prepare dichloroimidazolidine-4,5-dione, which serves as a key intermediate for the synthesis of N,N′-diamidocarbenes .
Protection of Functionalized Heteroarenes: The tert-butyloxycarbonyl (Boc) group derived from “N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine” is commonly employed to protect sp2-hybridized nitrogen atoms in functionalized heteroarenes found in alkaloids, pharmaceuticals, and materials .
Enhancing Leaving Group Character: By introducing electron-withdrawing substituents, “N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine” enhances the leaving group character of benzotriazole. This modification yields highly efficient reagents for converting primary and secondary amines in solution and solid phase .
Synthesis of Boc Derivatives of Amino Acids: This compound is used in the synthesis of Boc derivatives of amino acids. The reaction conditions influence the yield of the desired product, which is pivotal in peptide synthesis .
Mild Deprotection Method: A mild method for selective deprotection of the N-Boc group from structurally diverse compounds is possible using “N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine”. This method applies to aliphatic, aromatic, and heterocyclic substrates .
Future Directions
properties
IUPAC Name |
tert-butyl N-(2-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-10-8-7-9-11(12)17/h7-10H,17H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJICXVCMEYAGPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1N)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590463 |
Source
|
Record name | Di-tert-butyl (2-aminophenyl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine | |
CAS RN |
452077-13-3 |
Source
|
Record name | Di-tert-butyl (2-aminophenyl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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